Superior In Vitro Safety Margin: RYL-552S Cytotoxicity vs. Antimalarial Potency Window
In standardized cytotoxicity assays, RYL-552S demonstrates a favorable *in vitro* safety window relative to human cells. Against the human hepatocyte-derived cell line Huh7.5.1, RYL-552S exhibits a 50% cytotoxic concentration (CC₅₀) greater than 10 µM . This baseline is critical for selecting a tool compound for cellular assays, as it ensures a >50-fold window over the expected nanomolar potency range typical of PfNDH2 inhibitors (e.g., the analog RYL-552 exhibits an IC₅₀ of 3.73 nM against the enzyme [1]).
| Evidence Dimension | In Vitro Cytotoxicity (CC₅₀) |
|---|---|
| Target Compound Data | > 10 µM |
| Comparator Or Baseline | Baseline: Expected antimalarial potency range for class (e.g., RYL-552 PfNDH2 IC₅₀ = 3.73 nM) |
| Quantified Difference | > 10 µM vs. low nM potency (Estimated Selectivity Index > 50 based on class inference) |
| Conditions | Human Huh7.5.1 cells, 48 hr exposure, WST1 assay |
Why This Matters
This low host-cell toxicity supports the use of RYL-552S in long-duration *in vitro* parasite culture experiments where off-target cytotoxic effects could confound interpretation of parasite killing kinetics.
- [1] Yang Y, Yu Y, Li X, et al. Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. J Med Chem. 2017;60(5):1994-2005. View Source
